(1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine is an organic compound characterized by its unique molecular structure, which includes a fluorinated aromatic ring and an ethane-1,2-diamine moiety. The compound is classified as a diamine due to the presence of two amino groups (-NH₂) attached to an ethane backbone. Its specific stereochemistry and functional groups may contribute to various biological activities, making it a subject of interest in medicinal chemistry.
The synthesis of (1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine typically involves several key steps:
Industrial production may utilize continuous flow reactors to optimize reaction conditions and minimize by-products, ensuring consistent quality and yield throughout the process.
The molecular formula for (1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine is , with a molecular weight of approximately 170.21 g/mol. The compound exhibits the following structural features:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂FN₂ |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | (1R)-1-(2-fluoro-3-methylphenyl)ethane-1,2-diamine |
| InChI | InChI=1S/C9H12FN2/c10-5(11)4-3-6(12)9(8)7/h3-4H,10H2,1H3 |
| Canonical SMILES | C(CN)N[C@@H](C1=CC(=C(C(=C1)F)C(=CN)N) |
These details provide insight into the compound's potential reactivity and interactions in biological systems .
(1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its applicability in different fields .
The physical properties of (1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in various environments and its suitability for different applications .
(1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine has potential applications in several scientific fields:
Research into similar compounds indicates that modifications in their structure can lead to significant variations in biological activity, making this compound a candidate for further exploration in drug discovery and development .
CAS No.: 2134602-45-0
CAS No.: 1397-77-9
CAS No.: 11104-40-8
CAS No.: 64918-85-0
CAS No.: 591-81-1